An In-depth Technical Guide to 1-Chloro-3-(dichloromethyl)benzene (CAS: 15145-69-4): Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 1-Chloro-3-(dichloromethyl)benzene (CAS: 15145-69-4): Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 1-Chloro-3-(dichloromethyl)benzene, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, synthesis protocols, key chemical transformations, and safety considerations, grounding our discussion in established scientific principles and field-proven insights.
Core Compound Profile and Physicochemical Properties
1-Chloro-3-(dichloromethyl)benzene, also known by synonyms such as 3-chlorobenzal chloride and m-chlorobenzylidene chloride, is a chlorinated aromatic compound with the molecular formula C₇H₅Cl₃.[1][2] Its structure is characterized by a benzene ring substituted at the 1- and 3- positions with a chlorine atom and a dichloromethyl group, respectively. This unique arrangement of electron-withdrawing groups dictates its chemical reactivity and utility as a versatile synthetic building block.[1]
The compound is a clear, colorless to slightly yellow liquid with a pungent odor.[1][3] Its significance in organic synthesis stems primarily from the reactive dichloromethyl group, which serves as a masked aldehyde (formyl) group, and its substituted aromatic core.
Table 1: Physicochemical and Computed Properties of 1-Chloro-3-(dichloromethyl)benzene
| Property | Value | Unit | Source |
| Identifiers | |||
| CAS Number | 15145-69-4 | - | [2] |
| IUPAC Name | 1-chloro-3-(dichloromethyl)benzene | - | [2] |
| Molecular Formula | C₇H₅Cl₃ | - | [1][2] |
| Molecular Weight | 195.47 / 195.5 | g/mol | [1][2] |
| Physical Properties | |||
| Appearance | Clear, colorless to slightly yellow liquid | - | [1] |
| Boiling Point | 235-237 | °C | [1] |
| Density | 1.384 | g/cm³ | [1] |
| Normal Boiling Point (Tboil) | 503.07 | K | [4] |
| Normal Melting Point (Tfus) | 282.35 | K | [4] |
| Computed Properties | |||
| logPoct/wat (Octanol/Water Partition Coeff.) | 3.816 | - | [4] |
| Water Solubility (log10WS) | -3.80 | mol/l | [4] |
| Critical Pressure (Pc) | 3555.77 | kPa | [4] |
| Critical Temperature (Tc) | 742.51 | K | [4] |
Synthesis and Manufacturing Insights
The industrial preparation of 1-Chloro-3-(dichloromethyl)benzene is typically achieved through the free-radical chlorination of m-chlorotoluene.[1] This process requires careful control over reaction conditions to achieve the desired dichlorination of the methyl group while minimizing side reactions, such as further chlorination to 1-chloro-3-(trichloromethyl)benzene or electrophilic substitution on the aromatic ring.
Causality in Synthesis: Why Radical Chlorination?
The choice of radical chlorination is dictated by the desired outcome. The reaction proceeds via a free-radical chain mechanism initiated by UV light or a chemical initiator. This pathway selectively targets the benzylic protons of the methyl group, which are significantly weaker and more susceptible to abstraction than the aromatic C-H bonds.
-
Initiation: UV light promotes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of m-chlorotoluene to form a benzylic radical and HCl. This benzylic radical is resonance-stabilized, favoring its formation. The benzylic radical then reacts with another molecule of Cl₂ to form 1-chloro-3-(chloromethyl)benzene and a new chlorine radical, continuing the chain. This process repeats to form the dichloromethyl product.
-
Termination: The reaction ceases when radicals combine.
Controlling the stoichiometry of chlorine and the reaction temperature is critical.[1] Insufficient chlorine will yield a mixture rich in the monochlorinated intermediate, while an excess can lead to the formation of the undesired trichloromethyl derivative. Iron catalysts must be avoided as they promote electrophilic chlorination of the benzene ring.[3]
Figure 1: Synthesis of 1-Chloro-3-(dichloromethyl)benzene via radical chlorination of m-chlorotoluene.
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-Chloro-3-(dichloromethyl)benzene lies in the distinct reactivity of its functional groups.
Hydrolysis to 3-Chlorobenzaldehyde: The Gateway Transformation
The most significant reaction of the dichloromethyl group is its hydrolysis to an aldehyde (formyl) group. This transformation makes 1-chloro-3-(dichloromethyl)benzene a stable and convenient precursor to 3-chlorobenzaldehyde, a widely used intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[5][6][7]
The hydrolysis is typically performed in water, often with a catalyst such as ferric chloride or zinc chloride, at elevated temperatures.[8]
Figure 2: Hydrolysis of 1-Chloro-3-(dichloromethyl)benzene to form 3-chlorobenzaldehyde.
Protocol: Hydrolysis to 3-Chlorobenzaldehyde
This protocol is a representative procedure based on established chemical principles.[8]
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging Reagents: To the flask, add 1-Chloro-3-(dichloromethyl)benzene (1.0 eq) and water. Add a catalytic amount of ferric chloride (e.g., 0.1-0.5% by mass).[8]
-
Reaction: Heat the mixture to 100-120°C with vigorous stirring.[8] The reaction progress can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting material. The reaction typically takes 1.5-3 hours.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The organic product will separate from the aqueous layer.
-
Purification: Separate the organic layer. The crude 3-chlorobenzaldehyde can be purified by vacuum distillation to yield the final product.[6]
Electrophilic Aromatic Substitution (EAS)
The aromatic ring of 1-Chloro-3-(dichloromethyl)benzene is significantly deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effects (-I) of both the chloro and dichloromethyl substituents.[9]
-
Chloro Group (-Cl): Weakly deactivating but ortho-, para-directing due to its resonance-donating effect (+R).
-
Dichloromethyl Group (-CHCl₂): Strongly deactivating and meta-directing due to its powerful inductive effect.[9]
The combined effect of these two groups makes EAS reactions sluggish and directs incoming electrophiles primarily to the positions meta to the dichloromethyl group and ortho/para to the chloro group. The C5 position is the most likely site of substitution. However, a significant limitation is the compound's general inertness towards Friedel-Crafts alkylation and acylation, which typically fail on strongly deactivated rings.[9]
Nucleophilic Substitution
The dichloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups, although this is less common than hydrolysis.[1]
Role in Drug Discovery and Development
While not typically an active pharmaceutical ingredient (API) itself, 1-Chloro-3-(dichloromethyl)benzene is a crucial starting material for synthesizing more complex molecules. Its primary role is as a precursor to 3-chlorobenzaldehyde, which is then elaborated into various drug scaffolds.
The chloro-substituent itself is a key feature in many pharmaceuticals. The strategic placement of chlorine atoms can significantly enhance a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[10][11] This phenomenon, sometimes termed the "magic chloro" effect, is due to chlorine's ability to modulate lipophilicity, block sites of metabolic attack, and engage in favorable halogen bonding interactions with protein targets.[11] Therefore, intermediates like 1-Chloro-3-(dichloromethyl)benzene provide an essential entry point for incorporating this valuable halogen into novel drug candidates.
Analytical Characterization
The purity and identity of 1-Chloro-3-(dichloromethyl)benzene are typically confirmed using a suite of standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity assessment.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for both purity analysis and structural confirmation by examining the fragmentation pattern.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups, such as C-Cl and aromatic C-H bonds.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide definitive structural elucidation by revealing the chemical environment of each proton and carbon atom in the molecule.
Safety, Handling, and Storage
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement | Source |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [12] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [12] |
1-Chloro-3-(dichloromethyl)benzene is a corrosive and hazardous chemical that must be handled with extreme care.[1][2] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[12][13]
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[12]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length trousers.
-
-
Handling Practices: Avoid all contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, evacuate the area. Use an appropriate absorbent material for containment and dispose of it as hazardous waste.
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[12] Keep away from incompatible materials such as strong oxidizing agents and bases.
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Chemical Properties of Benzene, 1-chloro-3-(dichloromethyl)- (CAS 15145-69-4). Cheméo.
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SAFETY DATA SHEET - 3-Chlorobenzal chloride. Fisher Scientific.
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